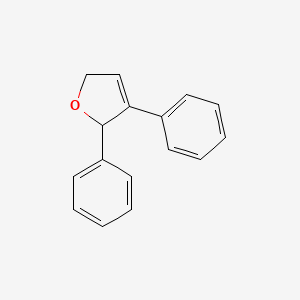
2,3-Diphenyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by the presence of two phenyl groups attached to the furan ring, which is partially saturated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can also yield 2,5-dihydrofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of supported catalysts, such as palladium or platinum deposited on catalyst support materials, is common in industrial settings . These methods ensure high yields and efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in ring-opening reactions with methylenecyclopropanes and diphenyl diselenide, leading to the formation of 3-phenylselenyl-2,5-dihydrofurans .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidative cyclization and diphenyl diselenide for ring-opening reactions . These reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres.
Major Products: The major products formed from the reactions of this compound include various substituted dihydrofurans and phenylselenyl derivatives .
Applications De Recherche Scientifique
2,3-Diphenyl-2,5-dihydrofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cyclization, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various cellular processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, 2,3-Diphenyl-2,5-dihydrofuran is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other dihydrofurans and contributes to its diverse range of applications in scientific research.
Propriétés
Numéro CAS |
15377-94-3 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2,3-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2 |
Clé InChI |
GQNNLYZFMYUPJA-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


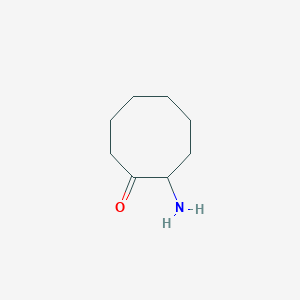
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
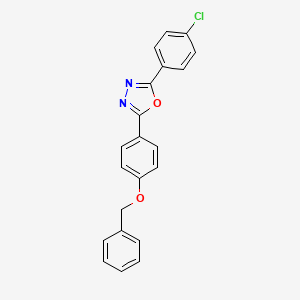
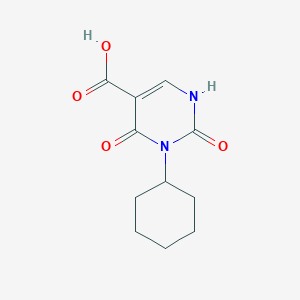
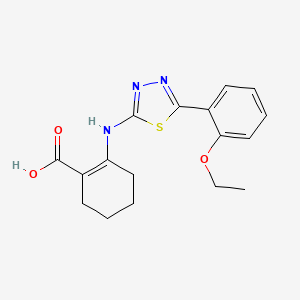
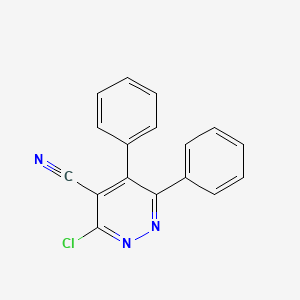
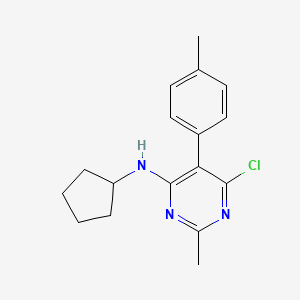
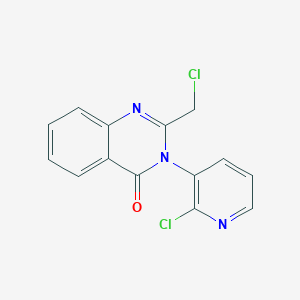
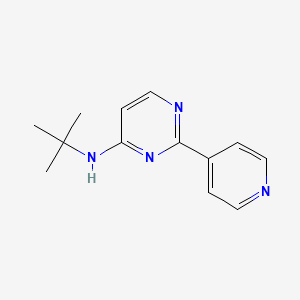
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
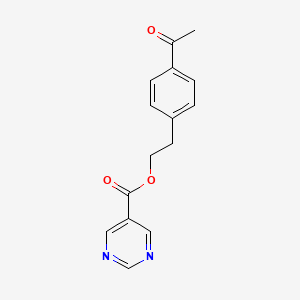
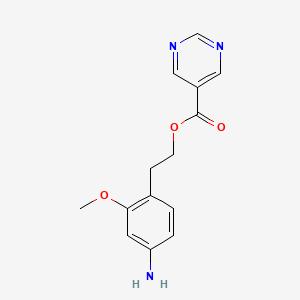
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
